3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole
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Overview
Description
3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with bromine and a chlorophenoxy methyl group. Isoxazoles are known for their significant role in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction . Another approach involves the use of metal-free synthetic routes, which are more eco-friendly and cost-effective .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often employ microwave-assisted solid-phase synthesis. This method is advantageous due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro compounds to amines.
Substitution: Halogenation and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions often involve moderate temperatures and the presence of catalysts such as Cu(I) or Ru(II) .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole involves its interaction with specific molecular targets and pathways. It is known to bind to biological targets based on its chemical structure, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4,5-dihydro-isoxazole-5-carboxylic acid methyl ester
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
3-Bromo-5-((4-chlorophenoxy)methyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
CAS No. |
1447962-25-5 |
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Molecular Formula |
C10H7BrClNO2 |
Molecular Weight |
288.52 g/mol |
IUPAC Name |
3-bromo-5-[(4-chlorophenoxy)methyl]-1,2-oxazole |
InChI |
InChI=1S/C10H7BrClNO2/c11-10-5-9(15-13-10)6-14-8-3-1-7(12)2-4-8/h1-5H,6H2 |
InChI Key |
QDCUYVKTWCECSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC(=NO2)Br)Cl |
Origin of Product |
United States |
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